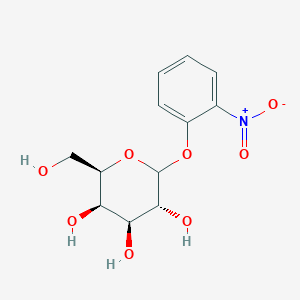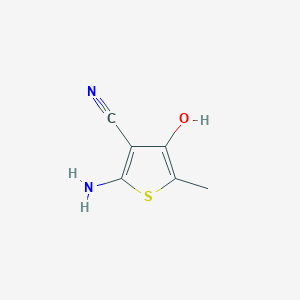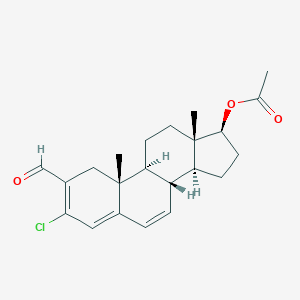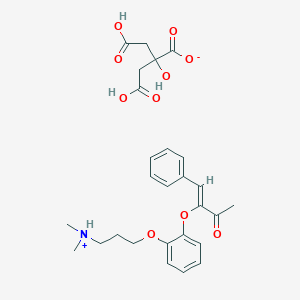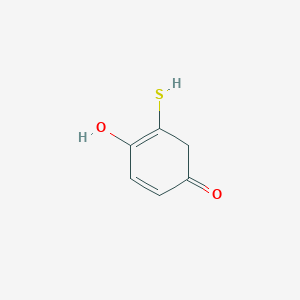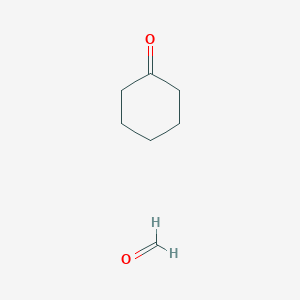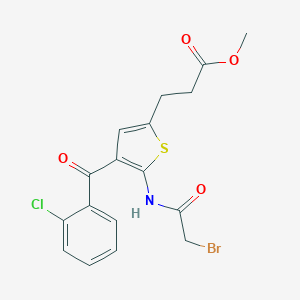
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound. While specific information about this compound is not directly available, research on similar thiophene derivatives provides insights into its potential characteristics and applications.
Synthesis Analysis
Synthesis of thiophene derivatives often involves bromination or other halogenation reactions. For instance, Pridgen et al. (1998) described the synthesis of a thiophene derivative using phase transfer catalyzed bromoethylation, which might be similar to the synthesis pathway of our compound of interest (Pridgen et al., 1998).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for determining their properties and applications. Wu et al. (2013) conducted a study on the bromination selectivity of benzo[b]thiophene derivatives, highlighting the importance of molecular structure in determining the chemical behavior of such compounds (Wu et al., 2013).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including cross-coupling and bromination. For example, Nikul’shin et al. (2019) discussed heat-induced reactions involving thiophene derivatives, demonstrating their reactive nature (Nikul’shin et al., 2019).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are significant for thiophene derivatives. Wang et al. (2008) explored the crystal structure of a thiophene derivative, providing insights into its physical characteristics (Wang & Huang, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional groups' behavior are vital for understanding thiophene derivatives. Romagnoli et al. (2012) synthesized and evaluated various thiophene derivatives, providing valuable information about their chemical properties (Romagnoli et al., 2012).
Propriétés
IUPAC Name |
methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHXWHESHBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)
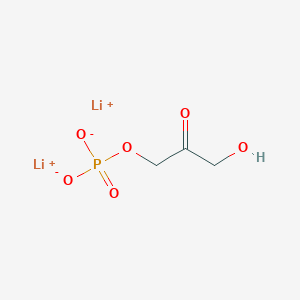
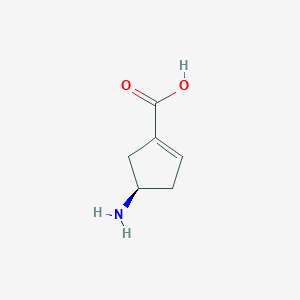
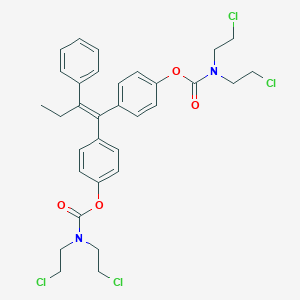
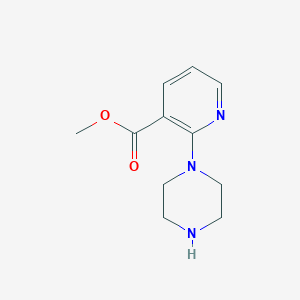
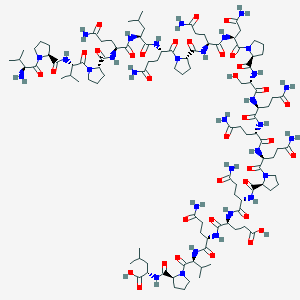
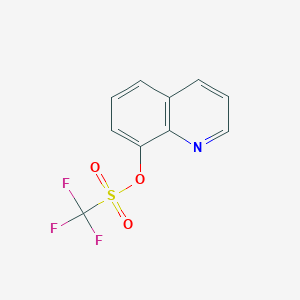
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
